![molecular formula C20H27N3O3S3 B2474159 N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-(methylsulfanyl)-2-(2-phenylethenesulfonamido)butanamide CAS No. 1276239-13-4](/img/structure/B2474159.png)
N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-(methylsulfanyl)-2-(2-phenylethenesulfonamido)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Synthesis Analysis
In the last few decades, a lot of work has been done on the thiazole ring to find new compounds related to this scaffold . For example, Narayana et al. synthesized a series of 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides and 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxy benzamides .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole derivatives have been observed to have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Scientific Research Applications
Potential Therapeutic Applications
Anti-Inflammatory and Analgesic Activities : Research on celecoxib derivatives, which share structural motifs with sulfonamide compounds, revealed potential anti-inflammatory and analgesic properties. These compounds were evaluated for their ability to alleviate inflammation and pain without causing significant tissue damage in liver, kidney, colon, and brain, compared to untreated controls or celecoxib itself (Ş. Küçükgüzel et al., 2013).
Anticancer Potential : Certain sulfonamide derivatives have been investigated for their anticancer activities. Studies focused on understanding how these compounds can inhibit cancer cell proliferation, indicating a promising avenue for cancer treatment research (M. Pişkin et al., 2020).
Antimicrobial Activity : The synthesis and characterization of sulfonamide compounds have also explored their potential as antimicrobial agents. These studies aimed at identifying novel compounds that could effectively combat bacterial and fungal infections (Nikulsinh Sarvaiya et al., 2019).
Cardiac Myosin Activation : Sulfonamidophenylethylamide analogues have been identified as novel cardiac myosin activators, showing promise in the treatment of systolic heart failure. This research highlights the potential of sulfonamide derivatives in enhancing cardiac function and addressing heart failure (M. Manickam et al., 2019).
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These diverse activities suggest that thiazole derivatives may interact with multiple targets in the body.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . For instance, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines .
Biochemical Pathways
Thiazole derivatives have been found to influence various biochemical pathways due to their diverse biological activities . For example, some thiazole derivatives can affect the synthesis of neurotransmitters, such as acetylcholine .
Pharmacokinetics
The physico-chemical properties of thiazole derivatives, such as their solubility in water, alcohol, and ether, can influence their bioavailability .
Result of Action
Given the diverse biological activities of thiazole derivatives, the effects can range from antimicrobial to antitumor effects .
properties
IUPAC Name |
N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methylsulfanyl-2-(2-phenylethenylsulfonylamino)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S3/c1-14-19(28-16(3)21-14)15(2)22-20(24)18(10-12-27-4)23-29(25,26)13-11-17-8-6-5-7-9-17/h5-9,11,13,15,18,23H,10,12H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPTXXRBOIQDKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(C)NC(=O)C(CCSC)NS(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methylsulfanyl-2-(2-phenylethenylsulfonylamino)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[b]thiophen-5-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2474076.png)

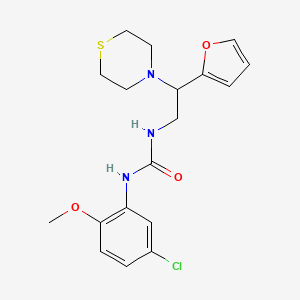
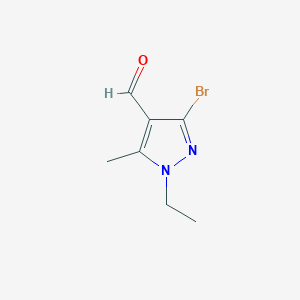
![5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2474084.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((4-methylquinolin-2-yl)thio)acetamide](/img/structure/B2474085.png)

![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2474087.png)
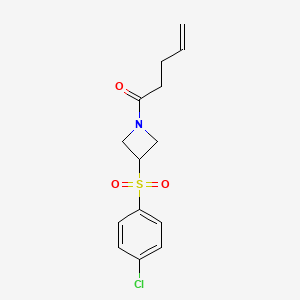
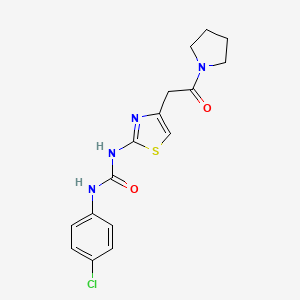
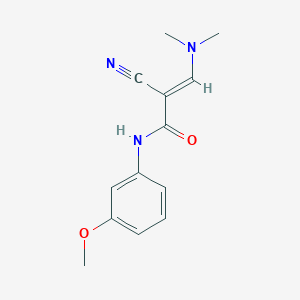
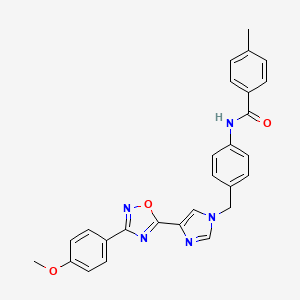

![2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-mesitylacetamide](/img/structure/B2474099.png)